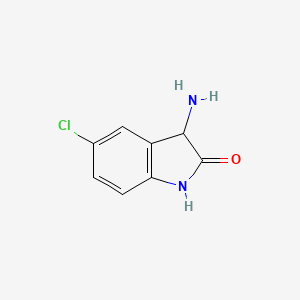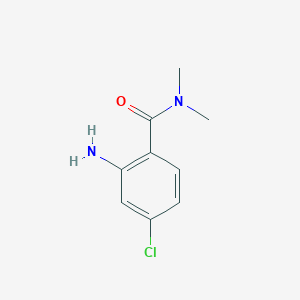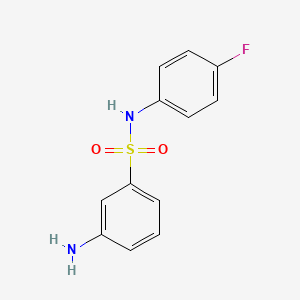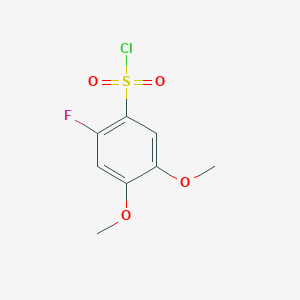
3-Amino-5-Chlorindolin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloroindolin-2-one, commonly referred to as ACI, is an organic compound that has a wide range of applications in the scientific research community. ACI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. ACI is a relatively simple molecule, consisting of a six-membered ring containing three nitrogen atoms and two chlorine atoms. It is a colorless solid, with a melting point of around 147°C.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
3-Amino-5-Chlorindolin-2-on: ist ein vielseitiges Zwischenprodukt in der medizinischen Chemie, insbesondere bei der Synthese von Indolinon-Derivaten, die für ihre pharmakologischen Eigenschaften bekannt sind . Diese Verbindungen wurden auf ihr Potenzial als entzündungshemmende Mittel untersucht, wobei Studien zeigten, dass bestimmte Derivate proinflammatorische Zytokine und Signalwege signifikant hemmen können .
Energetische Materialien
Im Bereich der energetischen Materialien wurden Indolin-2-on-Derivate auf ihre Rolle in hochenergetischen Materialien (HEMs) untersucht. Forschungen deuten darauf hin, dass die Kombination dieser Verbindungen mit bestimmten Salzen die Stabilität und die energetischen Eigenschaften von HEMs verbessern kann, die für militärische und industrielle Anwendungen von entscheidender Bedeutung sind .
Materialwissenschaft
Das Indolin-2-on-Gerüst ist auch in der Materialwissenschaft von Bedeutung. Es wurde in Polymere und organische Gerüste integriert, um ihre Eigenschaften für verschiedene Anwendungen zu verbessern, darunter Sensoren, Optoelektronik und intelligente Materialien .
Umweltwissenschaften
In den Umweltwissenschaften werden Derivate von This compound auf ihr Potenzial untersucht, zur Aerosolbildung beizutragen und die atmosphärische Chemie zu beeinflussen. Diese Studien sind entscheidend für das Verständnis der Umweltauswirkungen organischer Verbindungen auf die Luftqualität und den Klimawandel .
Landwirtschaft
In der Landwirtschaft werden Indolin-2-on-Derivate auf ihre wachstumsregulierenden Eigenschaften untersucht. Sie sind strukturell natürlichen Pflanzenhormonen ähnlich und könnten zur Entwicklung neuer Agrochemikalien verwendet werden, die das Pflanzenwachstum fördern oder Nutzpflanzen vor Krankheiten schützen .
Chemische Synthese
Diese Verbindung dient als wichtiger Baustein in der chemischen Synthese und ermöglicht die Konstruktion komplexer Moleküle. Ihre Reaktivität ermöglicht die Herstellung einer breiten Palette von bioaktiven Molekülen, die weiter zu Pharmazeutika und anderen nützlichen Verbindungen entwickelt werden können .
Biotechnologie
In der Biotechnologie werden This compound und seine Derivate beim Design von bioaktiven Molekülen eingesetzt. Diese Moleküle finden Anwendungen in der Arzneimittelforschung, insbesondere bei der Identifizierung neuer therapeutischer Wirkstoffe mit entzündungshemmenden und krebshemmenden Aktivitäten .
Pharmakologie
Pharmakologisch werden Indolin-2-on-Derivate auf ihr therapeutisches Potenzial untersucht. Sie haben eine Reihe biologischer Aktivitäten gezeigt, darunter antivirale, krebshemmende und entzündungshemmende Wirkungen, was sie zu Kandidaten für die Arzneimittelentwicklung und die Behandlung verschiedener Krankheiten macht .
Safety and Hazards
The safety information for 3-Amino-5-chloroindolin-2-one includes several hazard statements: H302-H315-H319-H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Wirkmechanismus
Target of Action
3-Amino-5-chloroindolin-2-one is a type of indolin-3-one, which is a class of compounds that have been found in a variety of natural products and are used in the total synthesis of biologically active alkaloids .
Mode of Action
Indole derivatives, which include indolin-3-ones, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
3-Amino-5-chloroindolin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 3-Amino-5-chloroindolin-2-one is with protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. This interaction can lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways . Additionally, 3-Amino-5-chloroindolin-2-one has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular processes .
Cellular Effects
The effects of 3-Amino-5-chloroindolin-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Amino-5-chloroindolin-2-one can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and angiogenesis . Furthermore, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . These effects highlight the potential of 3-Amino-5-chloroindolin-2-one as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-5-chloroindolin-2-one involves several key interactions at the molecular level. This compound binds to the active site of protein tyrosine kinases, leading to the inhibition of their catalytic activity . This binding is facilitated by the indolin-2-one core, which mimics the structure of ATP and competes for the binding site. Additionally, 3-Amino-5-chloroindolin-2-one can interact with DNA and RNA, potentially leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-chloroindolin-2-one have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 3-Amino-5-chloroindolin-2-one is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and increased apoptosis . These temporal effects are crucial for understanding the long-term implications of using 3-Amino-5-chloroindolin-2-one in biochemical research.
Dosage Effects in Animal Models
The effects of 3-Amino-5-chloroindolin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and reduce angiogenesis without causing significant toxicity . At higher doses, 3-Amino-5-chloroindolin-2-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
3-Amino-5-chloroindolin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its biotransformation by cytochrome P450 enzymes in the liver . This process leads to the formation of several metabolites, which can further interact with cellular targets and influence biochemical processes. Additionally, 3-Amino-5-chloroindolin-2-one can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-5-chloroindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 3-Amino-5-chloroindolin-2-one within tissues, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of 3-Amino-5-chloroindolin-2-one in biological systems.
Subcellular Localization
The subcellular localization of 3-Amino-5-chloroindolin-2-one plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects . The localization of 3-Amino-5-chloroindolin-2-one is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of 3-Amino-5-chloroindolin-2-one is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-amino-5-chloro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAGSCDABCRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)
![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)




![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)




